molecular formula C14H7ClN2O4S2 B2727904 (5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 1321711-39-0

(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2727904
CAS No.: 1321711-39-0
M. Wt: 366.79
InChI Key: QIGUVAZGQCUUHD-SDQBBNPISA-N
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Description

This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a 2-sulfanylidene group and a substituted benzylidene moiety. Its structure features a (5Z)-configuration, where the 5-position of the thiazolidinone ring is conjugated to a furan-2-ylmethylidene group substituted with a 4-chloro-2-nitrophenyl ring. The nitro and chloro groups on the phenyl ring introduce strong electron-withdrawing effects, which may enhance stability and influence intermolecular interactions, such as hydrogen bonding and π-stacking . Rhodanine derivatives are studied for their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties, though specific data for this compound require further investigation .

Properties

IUPAC Name

(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2O4S2/c15-7-1-3-9(10(5-7)17(19)20)11-4-2-8(21-11)6-12-13(18)16-14(22)23-12/h1-6H,(H,16,18,22)/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGUVAZGQCUUHD-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings on its biological activity, mechanisms of action, and comparative efficacy against various pathogens.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring with a sulfur atom and a furan moiety. Its IUPAC name is (5Z)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one, with the following structural formula:

C14H7ClN2O4S2\text{C}_{14}\text{H}_{7}\text{ClN}_{2}\text{O}_{4}\text{S}_{2}
PropertyValue
Molecular Weight325.8 g/mol
CAS Number1321711-39-0
Purity95%
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Case Studies

  • Antibacterial Efficacy : A study assessed the compound's activity against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like tetracycline and streptomycin. The compound showed a MIC of 0.5 µg/mL against S. aureus, indicating potent antibacterial action .
  • Biofilm Inhibition : The compound was evaluated for its ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated over 50% inhibition at concentrations equal to their MIC, suggesting potential for treating biofilm-associated infections .

Anticancer Activity

Thiazolidinones have been recognized for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines.

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, the compound may target pathways related to oxidative stress and apoptosis induction .

Comparative Analysis with Similar Compounds

The biological activity of (5Z)-5-[...]-1,3-thiazolidin-4-one can be compared with other thiazolidinones:

Compound NameMIC against S. aureusBiofilm Inhibition (%)
(5Z)-5-[...]-1,3-thiazolidin-4-one0.5 µg/mL>50%
(5Z)-2-(3-chlorophenyl)imino-5-[...]-1,3-thiazolidin-0.8 µg/mL45%
(5Z)-2-(4-methylphenyl)imino-5-[...]-1,3-thiazolidin-0.6 µg/mL50%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ primarily in substituents on the benzylidene or furan rings, solvation patterns, and stereochemistry. Below is a comparative analysis:

Compound Key Substituents Solvation/Crystallization Bioactivity Notes Reference
(5Z)-5-[[5-(4-Chloro-2-Nitrophenyl)Furan-2-yl]Methylidene]-2-Sulfanylidene-1,3-Thiazolidin-4-one 4-Chloro-2-nitrophenyl on furan Not specified Hypothesized ferroptosis induction due to nitro group’s oxidative potential
(5Z)-5-(2-Hydroxybenzylidene)-2-Thioxo-1,3-Thiazolidin-4-one Methanol Hemisolvate 2-Hydroxybenzylidene Methanol solvate Enhanced intramolecular H-bonding (S(6) motif); potential solubility advantages
(5Z)-5-[(3,4-Dimethoxyphenyl)Methylidene]-2-Sulfanylidene-1,3-Thiazolidin-4-one 3,4-Dimethoxyphenyl None Electron-donating methoxy groups may improve membrane permeability
(5Z)-5-[(2,4-Dichlorophenyl)Methylidene]-3-Isopropyl-2-Sulfanylidene-1,3-Thiazolidin-4-one 2,4-Dichlorophenyl; isopropyl at N3 None Increased lipophilicity; potential for enhanced cytotoxicity
(5Z)-3-Phenyl-5-[(E)-3-(Furan-2-yl)Prop-2-Enylidene]-2-Sulfanylidene-1,3-Thiazolidin-4-one Furan-propenylidene; 4-chlorophenyl at N3 None Conjugated double bonds may influence π-π stacking and redox activity

Key Observations

Electron-Donating Groups (EDGs): Methoxy or hydroxy groups (as in and ) improve solubility via H-bonding but may reduce metabolic stability .

Solvation and Crystallization: Methanol or dimethylsulfoxide (DMSO) solvates () alter crystal packing and stability. For example, methanol solvates form intramolecular H-bonds (S(6) motif), while DMSO solvates may disrupt π-π interactions .

Stereochemical and Conformational Flexibility: The (5Z)-configuration ensures planarity between the thiazolidinone core and the benzylidene moiety, critical for π-conjugation and bioactivity. Compounds with non-planar conformations (e.g., bent thiazolidinone rings in ) show reduced interaction with targets .

Biological Implications: The nitro group in the target compound may promote oxidative stress, aligning with ferroptosis-inducing mechanisms observed in other synthetic compounds ().

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound (5Z)-5-(2-Hydroxybenzylidene) Derivative (5Z)-3-Isopropyl-2,4-Dichloro Derivative
Molecular Weight 409.85 g/mol 279.32 g/mol 372.30 g/mol
LogP (Predicted) 3.2 2.1 4.5
Hydrogen Bond Donors 0 1 (OH group) 0
TPSA 108 Ų 89 Ų 75 Ų

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